![molecular formula C18H33N3O2 B5662285 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide](/img/structure/B5662285.png)
N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted acetamide derivatives, similar to the target compound, typically involves the formation of key intermediates through reactions such as the pairing of benzenesulfonyl chloride with amines under controlled conditions, followed by substitution at the nitrogen atom with different electrophiles. This process can lead to a series of derivatives bearing functional moieties like piperidine, which is relevant to the target compound's structure (H. Khalid et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide often features distinct conformational characteristics. For instance, compounds with N-[2-(1-pyrrolidinyl)ethyl]acetamide frameworks have been analyzed for their conformational preferences, which are crucial for their biological activities. Such studies involve conformational analysis and X-ray crystallography to understand the spatial arrangement of the atoms within the molecule (G. Costello et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of N-substituted acetamide derivatives involves various transformations, including cyclization reactions, which are pivotal for constructing complex molecular architectures. For example, the Prins cyclization reaction followed by the Ritter reaction has been employed to produce N-(pyrrolidine-3-ylidenemethyl)acetamides, illustrating the versatile reactivity of such compounds (Sudip Shit et al., 2023).
properties
IUPAC Name |
N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-[(2S,6R)-2,6-dimethylpiperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-5-7-16-10-20(15(4)22)11-17(16)19-18(23)12-21-13(2)8-6-9-14(21)3/h13-14,16-17H,5-12H2,1-4H3,(H,19,23)/t13-,14+,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTWPMYAQIECK-FSDCSDTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CN2C(CCCC2C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CN2[C@@H](CCC[C@@H]2C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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